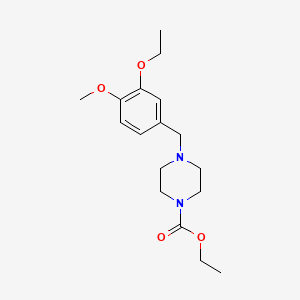
1-(cyclohexylacetyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylacetyl)-4-phenylpiperazine, also known as CPP, is a synthetic compound that belongs to the piperazine family. It is a potent and selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system. CPP is widely used in scientific research to study the role of the sigma-1 receptor in various physiological and pathological conditions.
作用機序
1-(cyclohexylacetyl)-4-phenylpiperazine binds selectively to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various signaling pathways in the cell. The sigma-1 receptor is located mainly in the endoplasmic reticulum and the plasma membrane, and it interacts with a wide range of proteins, including ion channels, G protein-coupled receptors, and enzymes. The exact mechanism of action of this compound on the sigma-1 receptor is not fully understood, but it is thought to modulate the conformational changes of the receptor and enhance its interaction with other proteins.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, this compound has been shown to increase the release of dopamine and acetylcholine in the brain, inhibit the uptake of serotonin and norepinephrine, and modulate the activity of voltage-gated calcium channels. This compound has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, and to promote the differentiation and survival of various cell types, including neurons, glial cells, and stem cells.
実験室実験の利点と制限
1-(cyclohexylacetyl)-4-phenylpiperazine has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor, its well-characterized pharmacological profile, and its availability from commercial sources. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be toxic at high concentrations, and its effects on other sigma receptors and non-sigma proteins are not well understood. In addition, this compound can be metabolized by cytochrome P450 enzymes, which can affect its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research on 1-(cyclohexylacetyl)-4-phenylpiperazine and the sigma-1 receptor. One area of interest is the development of more selective and potent sigma-1 receptor agonists and antagonists, which can be used to investigate the specific roles of the receptor in different physiological and pathological conditions. Another area of interest is the elucidation of the molecular mechanisms of action of this compound and other sigma-1 receptor ligands, which can provide insights into the structure and function of the receptor and its interactions with other proteins. Finally, the potential therapeutic applications of sigma-1 receptor agonists and antagonists in various diseases, such as neurodegenerative disorders, pain, and addiction, are also an important area of future research.
合成法
1-(cyclohexylacetyl)-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of cyclohexanone with phenylhydrazine, followed by acetylation with acetic anhydride. Another method involves the reaction of cyclohexylmagnesium bromide with N-benzylpiperazine, followed by acylation with phenylacetyl chloride. The purity and yield of this compound can be improved by using column chromatography and recrystallization.
科学的研究の応用
1-(cyclohexylacetyl)-4-phenylpiperazine is a valuable tool for studying the sigma-1 receptor, which has been implicated in a wide range of physiological and pathological processes, including neuroprotection, neuroplasticity, pain modulation, and addiction. This compound has been used in various in vitro and in vivo experiments to investigate the role of the sigma-1 receptor in these processes. For example, this compound has been shown to enhance the survival of neuronal cells under oxidative stress, promote the regeneration of axons after injury, and modulate the activity of ion channels and neurotransmitter receptors. This compound has also been used to investigate the potential therapeutic benefits of sigma-1 receptor agonists in various diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
2-cyclohexyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(15-16-7-3-1-4-8-16)20-13-11-19(12-14-20)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEVEIYHSYQOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

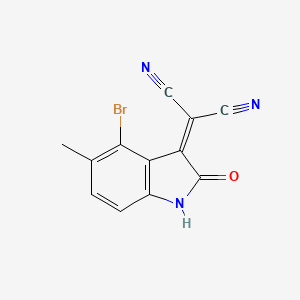
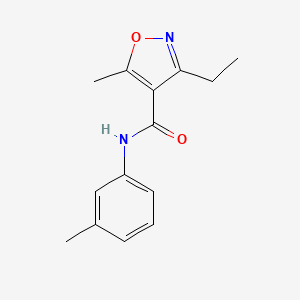
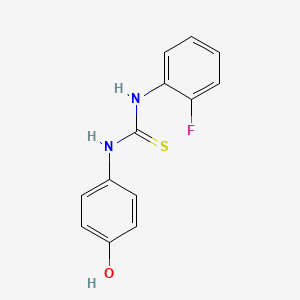
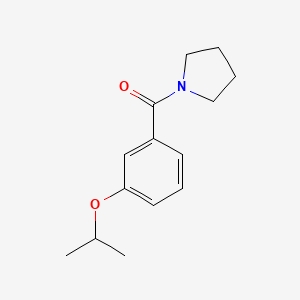
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)
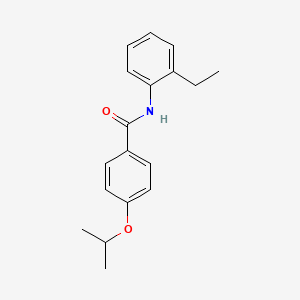
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)


![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)
![5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole](/img/structure/B5883081.png)
